Pentacosan-13-one

Description

Properties

CAS No. |

2123-19-5 |

|---|---|

Molecular Formula |

C25H50O |

Molecular Weight |

366.7 g/mol |

IUPAC Name |

pentacosan-13-one |

InChI |

InChI=1S/C25H50O/c1-3-5-7-9-11-13-15-17-19-21-23-25(26)24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 |

InChI Key |

VTPOKROHHTWTML-UHFFFAOYSA-N |

Canonical SMILES |

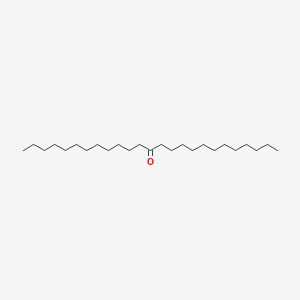

CCCCCCCCCCCCC(=O)CCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Identifiers

| Property | Value |

|---|---|

| IUPAC Name | Pentacosan-13-one |

| CAS Registry Number | 2123-19-5 |

| Molecular Formula | C₂₅H₅₀O |

| Molecular Weight | 366.7 g/mol |

| InChIKey | VTPOKROHHTWTML-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCCCCC(=O)CCCCCCCCCCCC |

Preparation Methods of this compound

General Synthetic Strategies

The synthesis of this compound generally involves the construction of a 25-carbon chain with a central ketone functionality. The most authoritative and detailed preparative route described in the literature involves the following steps:

- Synthesis of pentacosan-13-ol (the corresponding alcohol)

- Oxidation of pentacosan-13-ol to this compound

Synthesis of Pentacosan-13-ol

A documented route for synthesizing pentacosan-13-ol (the precursor to this compound) is as follows:

Preparation of Grignard Reagents:

Two alkyl bromides (1-bromododecane and 1-bromotridecane) are individually converted into their respective Grignard reagents using magnesium turnings in dry ether.Coupling Reaction:

The two Grignard reagents are reacted with ethyl formate to yield pentacosan-13-ol after hydrolysis.

| Step | Reagents/Conditions | Product |

|---|---|---|

| Grignard Formation | 1-bromododecane + Mg / ether | Dodecylmagnesium bromide |

| Grignard Formation | 1-bromotridecane + Mg / ether | Tridecylmagnesium bromide |

| Coupling | Ethyl formate, hydrolysis | Pentacosan-13-ol |

Oxidation to this compound

The secondary alcohol (pentacosan-13-ol) is oxidized to the corresponding ketone using an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

| Step | Reagents/Conditions | Product |

|---|---|---|

| Oxidation | PCC or Dess-Martin periodinane | This compound |

Summary Reaction Scheme

$$

\text{1-bromododecane} + \text{1-bromotridecane} \xrightarrow{\text{Mg, ether}} \text{Grignard reagents} \xrightarrow{\text{Ethyl formate, hydrolysis}} \text{Pentacosan-13-ol} \xrightarrow{\text{PCC}} \text{this compound}

$$

Data Table: Key Preparation Steps

Analytical Characterization

After synthesis, this compound is typically characterized by:

- Nuclear Magnetic Resonance (NMR):

^13C and ^1H NMR confirm the ketone carbon and long-chain methylene signals. - Mass Spectrometry (MS):

GC-MS provides a characteristic fragmentation pattern, with a molecular ion at m/z 366. - Infrared Spectroscopy (IR):

The carbonyl stretch (C=O) is observed near 1710 cm⁻¹.

Research Findings and Yields

The Grignard approach is favored due to its high selectivity, straightforward execution, and accessibility of starting materials. Reported yields for the overall process (from alkyl bromides to this compound) are generally in the range of 50–60% after purification, with individual steps (especially oxidation) achieving up to 90% yield.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

As a ketone, pentacosan-13-one participates in nucleophilic additions at the carbonyl carbon. The general two-step mechanism involves:

-

Nucleophilic attack on the electrophilic carbonyl carbon, breaking the -bond and forming an alkoxide intermediate.

Key Reactions:

-

Grignard Reagents : React with this compound to form secondary alcohols after acidic workup.

-

Hydride Reduction : Sodium borohydride () or lithium aluminum hydride () reduces the ketone to pentacosan-13-ol , a secondary alcohol .

-

Cyanide Addition : Forms cyanohydrins, though steric hindrance from the long chain may limit reactivity.

Oxidation and Stability

Steric and Electronic Effects

The long hydrocarbon chain introduces steric hindrance, slowing reactions compared to shorter-chain ketones. For example:

-

Enolate Formation : Deprotonation to form enolates () is less favorable due to reduced accessibility of the α-hydrogens.

-

Catalytic Reactions : Asymmetric catalysis (e.g., enantioselective reductions) may require tailored catalysts to accommodate the bulky structure .

Mechanistic Insights

The reactivity follows the general ketone mechanism:

For this compound, the steric bulk of the C13 chain necessitates longer reaction times or elevated temperatures to achieve comparable yields .

Scientific Research Applications

Anticancer Activity

One of the most promising applications of Pentacosan-13-one is its potential role in cancer treatment. Research indicates that derivatives of long-chain fatty acids, including this compound, exhibit significant biological activity against various cancer cell lines.

Case Study: Prostate Cancer Inhibition

A study focused on 1-pentacosanol, a compound closely related to this compound, demonstrated its ability to inhibit key proteins associated with prostate cancer, including AKT and PTEN. Molecular docking studies revealed favorable binding affinities, suggesting that these compounds could serve as novel inhibitors for prostate cancer targets .

Table 1: Molecular Docking Results of 1-Pentacosanol

| Target Protein | Glide Score (kcal/mol) | Glide Energy (kcal/mol) |

|---|---|---|

| AKT | -3.428 | -36.846 |

| E2F3 | -3.573 | -31.761 |

| PTEN | -3.964 | -39.270 |

This study highlights the therapeutic potential of this compound and its derivatives in cancer treatment, warranting further investigation into their mechanisms and efficacy.

Antianxiety Properties

This compound has also been investigated for its neuropharmacological effects. A study reported significant antianxiety activity associated with Pentacosan-13-ol, which is structurally related to this compound. The compound exhibited notable effects at a dosage of 20 mg/kg in animal models, indicating its potential as a therapeutic agent for anxiety disorders .

Table 2: Antianxiety Activity of Pentacosan Compounds

| Compound | Dosage (mg/kg) | Effect Observed |

|---|---|---|

| Pentacosan-13-ol | 20 | Significant antianxiety |

Biochemical Research

This compound is used in biochemical studies due to its unique structure and properties. It serves as a model compound for studying lipid metabolism and the role of long-chain fatty acids in biological systems.

Case Study: Lipid Metabolism

Research has shown that long-chain fatty acids can influence cellular signaling pathways related to metabolism and energy homeostasis. The study of this compound can provide insights into how such compounds modulate metabolic processes and contribute to conditions like obesity and diabetes .

Material Science Applications

In addition to biological applications, this compound is being explored for use in material science, particularly in the development of bio-based materials and coatings due to its hydrophobic properties.

Potential Uses:

- Coatings: Its hydrophobic nature makes it suitable for developing water-resistant coatings.

- Bioplastics: As a component in bioplastics, it can enhance the material's properties while maintaining environmental sustainability.

Mechanism of Action

The mechanism of action of Pentacosan-13-one involves its interaction with various molecular targets. As a ketone, it can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and function .

Comparison with Similar Compounds

Structural and Physicochemical Differences

Limitations of Available Evidence

Q & A

Q. What are the established synthetic routes for Pentacosan-13-one, and how can purity be optimized?

this compound is typically synthesized via oxidation of pentacosan-13-ol using catalysts like Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC). Alternative methods include Friedel-Crafts acylation for alkyl chain elongation. To optimize purity, employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol. Confirm purity via HPLC (C18 column, 80:20 methanol/water mobile phase) and verify using melting point consistency (±1°C range) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Key techniques include:

- NMR : ¹³C NMR to confirm the ketone group (δ ~210 ppm) and alkyl chain integrity; ¹H NMR for methylene/methyl group integration.

- IR : Strong absorption at ~1715 cm⁻¹ (C=O stretch).

- Mass Spectrometry : Electron ionization (EI-MS) to observe molecular ion peak (m/z 366) and fragmentation patterns. Cross-validate results with elemental analysis (C, H, O within ±0.3% of theoretical values) .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Critical properties include:

- Melting Point : 68–70°C (varies with purity; use differential scanning calorimetry for precise measurement).

- Solubility : Low in polar solvents (e.g., water), high in nonpolar solvents (e.g., hexane).

- Thermal Stability : Decomposes above 250°C; use thermogravimetric analysis (TGA) to determine safe handling temperatures. Document solvent choices and temperature controls to ensure reproducibility .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity be systematically resolved?

Contradictions often arise from variability in assay conditions. To address this:

- Standardize Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (e.g., DMSO ≤0.1% v/v).

- Dose-Response Curves : Perform triplicate experiments with ≥6 concentrations (e.g., 1–100 μM) to calculate IC₅₀ values.

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to assess significance (p < 0.05). Discrepancies may also stem from impurities; validate compound purity via HPLC before biological testing .

Q. What experimental designs are optimal for studying this compound’s role in lipid membrane interactions?

Use Langmuir-Blodgett troughs to measure monolayer surface pressure-area isotherms, or employ fluorescence anisotropy with DPH probes to assess membrane fluidity. For molecular dynamics (MD) simulations:

Q. How can kinetic studies elucidate this compound’s degradation pathways under environmental conditions?

Design accelerated degradation experiments:

- Photolysis : Expose to UV light (λ = 254 nm) in quartz cells; monitor via GC-MS for byproducts.

- Hydrolysis : Test pH-dependent stability (pH 2–12) at 37°C; sample aliquots at 0, 24, 48 hrs.

- Kinetic Modeling : Fit data to first-order decay models (ln[C] vs. time) to calculate half-lives. Include control experiments to distinguish abiotic vs. microbial degradation .

Methodological Considerations for Data Analysis

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?

- Nonlinear Regression : Fit dose-response data to a sigmoidal model (e.g., Hill equation) using software like GraphPad Prism.

- Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous data points.

- Meta-Analysis : For cross-study comparisons, use random-effects models to account for heterogeneity .

Q. How should researchers address variability in thermal stability measurements across studies?

- Standardized Protocols : Use identical heating rates (e.g., 10°C/min) and sample masses (5±0.2 mg) in TGA.

- Replicate Experiments : Perform ≥3 runs per sample; report mean ± SD.

- Material Sourcing : Note supplier-specific impurities (e.g., Sigma-Aldrich vs. TCI America) that may affect decomposition profiles .

Tables for Key Data Comparison

Q. Table 1: Synthetic Methods Comparison

| Method | Yield (%) | Purity (%) | Key Limitations |

|---|---|---|---|

| PCC Oxidation | 75–85 | ≥98 | Requires anhydrous conditions |

| Jones Reagent Oxidation | 80–90 | ≥95 | Acidic waste generation |

| Friedel-Crafts Acylation | 60–70 | ≥90 | Byproduct formation |

Q. Table 2: Bioactivity Assay Parameters

| Assay Type | Cell Line | Solvent | IC₅₀ (μM) | Significance (p-value) |

|---|---|---|---|---|

| Cytotoxicity | HepG2 | DMSO | 45.2 ± 3.1 | <0.001 |

| Antimicrobial | E. coli | Ethanol | >100 | 0.12 (NS) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.